1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazo l-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one
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Overview
Description
1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the diethylamino propyl group, the dimethoxyphenyl group, and the thiazolyl carbonyl group. Each step involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one
- **1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one
Uniqueness
The uniqueness of 1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H33N3O5S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-2-(2,5-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H33N3O5S/c1-7-27(8-2)12-9-13-28-21(18-14-17(32-5)10-11-19(18)33-6)20(23(30)25(28)31)22(29)24-15(3)26-16(4)34-24/h10-11,14,21,30H,7-9,12-13H2,1-6H3 |
InChI Key |
PEHDOSCZFDTPAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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